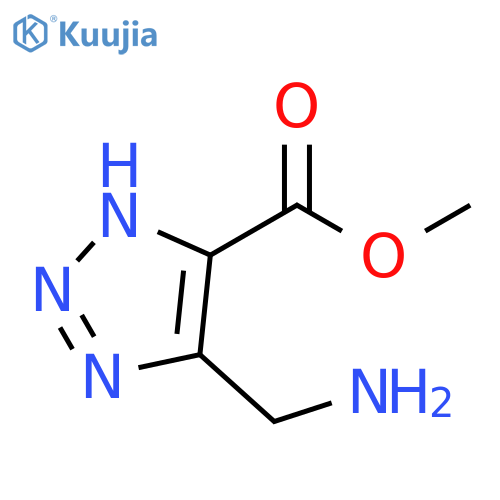Cas no 2090472-22-1 (methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate)

2090472-22-1 structure
商品名:methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
CAS番号:2090472-22-1
MF:C5H8N4O2
メガワット:156.14262008667
MDL:MFCD31462820
CID:5296485
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(aminomethyl)-, methyl ester
- methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
-
- MDL: MFCD31462820
- インチ: 1S/C5H8N4O2/c1-11-5(10)4-3(2-6)7-9-8-4/h2,6H2,1H3,(H,7,8,9)
- InChIKey: GXCKTKPGSIQNJI-UHFFFAOYSA-N
- ほほえんだ: N1C(C(OC)=O)=C(CN)N=N1
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4978790-0.5g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 95.0% | 0.5g |
$905.0 | 2025-02-22 | |
| Enamine | EN300-786117-2.5g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 2.5g |
$2576.0 | 2023-05-26 | ||
| Enamine | EN300-786117-0.5g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 0.5g |
$1262.0 | 2023-05-26 | ||
| Enamine | EN300-786117-10.0g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 10g |
$5652.0 | 2023-05-26 | ||
| Enamine | EN300-4978790-0.05g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 95.0% | 0.05g |
$792.0 | 2025-02-22 | |
| Enamine | EN300-4978790-1g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 1g |
$1315.0 | 2023-09-01 | ||
| Enamine | EN300-4978790-5g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 5g |
$3812.0 | 2023-09-01 | ||
| Enamine | EN300-4978790-10.0g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 95.0% | 10.0g |
$4052.0 | 2025-02-22 | |
| Enamine | EN300-4978790-0.1g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 95.0% | 0.1g |
$829.0 | 2025-02-22 | |
| Enamine | EN300-786117-0.25g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 0.25g |
$1209.0 | 2023-05-26 |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate 関連文献
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
2090472-22-1 (methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate) 関連製品
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 55290-64-7(Dimethipin)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量